

4-Methylcycloheptan-1-ol chemical properties and structure

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Compound of Interest

Compound Name: 4-Methylcycloheptan-1-ol

Cat. No.: B15260595

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An In-depth Technical Guide on **4-Methylcycloheptan-1-ol**: Chemical Properties and Structure

Introduction

4-Methylcycloheptan-1-ol is a saturated monocyclic alcohol. As a derivative of cycloheptane, a seven-membered ring, it possesses structural features that influence its chemical and physical properties. The presence of two substituents on the cycloheptane ring, a methyl group at position 4 and a hydroxyl group at position 1, gives rise to stereoisomerism. This guide provides a summary of the known chemical properties and structural information for **4-Methylcycloheptan-1-ol** based on available computed data. Currently, detailed experimental data and protocols for this specific compound are limited in publicly accessible literature.

Chemical Properties and Structure

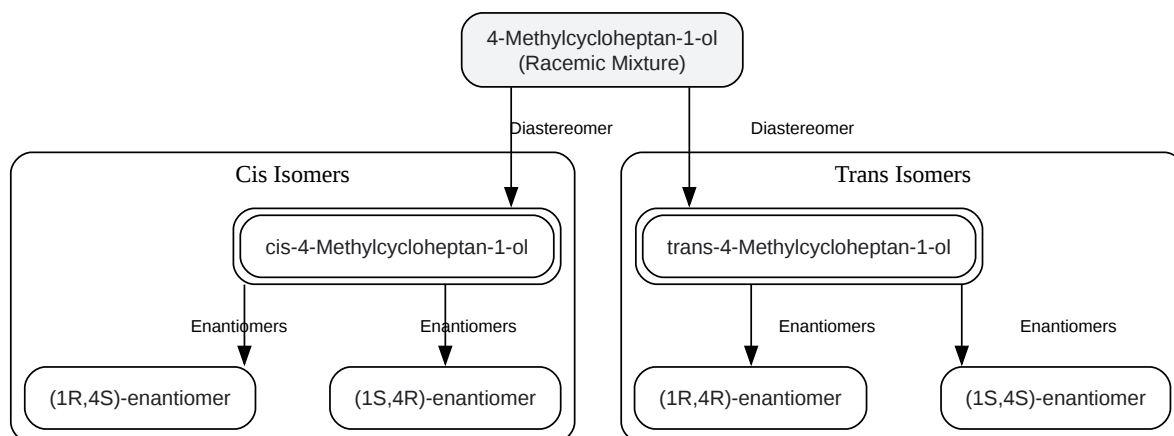
The fundamental chemical and physical properties of **4-Methylcycloheptan-1-ol** are summarized below. The majority of the available quantitative data is based on computational models.^[1]

Data Presentation: Chemical and Physical Properties

Property	Value	Source
Molecular Formula	C ₈ H ₁₆ O	PubChem[1]
Molecular Weight	128.21 g/mol	PubChem[1]
IUPAC Name	4-methylcycloheptan-1-ol	PubChem[1]
SMILES	CC1CCCC(CC1)O	PubChem[1]
InChI	InChI=1S/C8H16O/c1-7-3-2-4-8(9)6-5-7/h7-9H,2-6H2,1H3	PubChem[1]
InChIKey	GNOXBYBSCDZVMJ-UHFFFAOYSA-N	PubChem[1]
XLogP3-AA (LogP)	2.1	PubChem (Computed)[1]
Hydrogen Bond Donor Count	1	PubChem (Computed)[1]
Hydrogen Bond Acceptor Count	1	PubChem (Computed)[1]
Rotatable Bond Count	0	PubChem (Computed)[1]
Boiling Point	Data Not Available	
Melting Point	Data Not Available	
Density	Data Not Available	
Solubility	Data Not Available	

Structural Details and Stereoisomerism

4-Methylcycloheptan-1-ol has two stereocenters at the C1 (bearing the hydroxyl group) and C4 (bearing the methyl group) positions. This results in the existence of cis and trans diastereomers, where the substituents are on the same or opposite sides of the ring, respectively. Each of these diastereomers exists as a pair of enantiomers.



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Caption: Logical relationship of stereoisomers for **4-Methylcycloheptan-1-ol**.

Experimental Protocols

Specific, validated experimental protocols for the synthesis and analysis of **4-Methylcycloheptan-1-ol** are not readily available in the surveyed literature. However, a general workflow for the synthesis and characterization of such a secondary cycloalkanol can be proposed.

Hypothetical Synthesis and Characterization Workflow

A common method for synthesizing a secondary alcohol like **4-Methylcycloheptan-1-ol** would be the reduction of the corresponding ketone, 4-methylcycloheptanone.

1. Synthesis: Reduction of 4-Methylcycloheptanone

- Objective: To reduce the carbonyl group of 4-methylcycloheptanone to a hydroxyl group.
- Reagents: 4-methylcycloheptanone, Sodium borohydride (NaBH_4), Methanol (as solvent).

- Procedure:
 - Dissolve 4-methylcycloheptanone in methanol in a round-bottom flask, cooled in an ice bath.
 - Slowly add sodium borohydride to the stirred solution.
 - After the addition is complete, allow the reaction to stir for 1-2 hours at room temperature.
 - Quench the reaction by the slow addition of dilute hydrochloric acid until the effervescence ceases.
 - Perform a liquid-liquid extraction using a suitable organic solvent (e.g., diethyl ether).
 - Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
 - Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

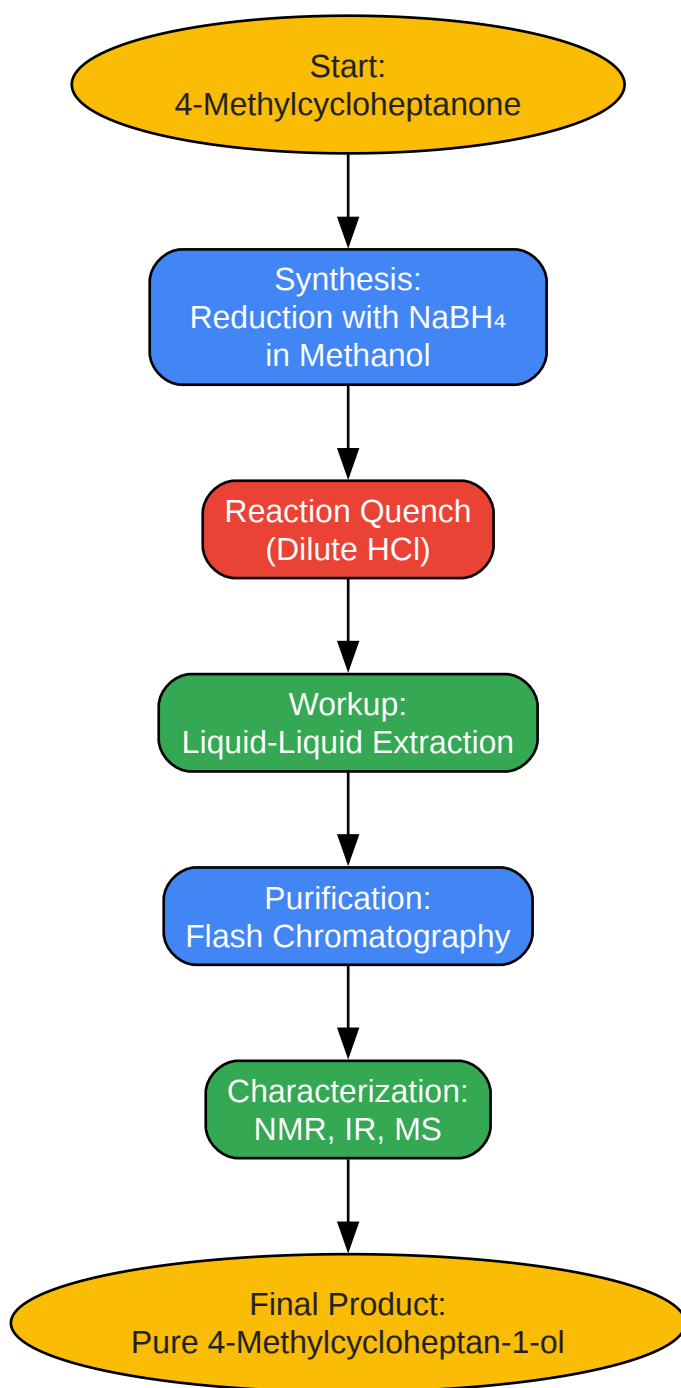
2. Purification: Flash Chromatography

- Objective: To isolate **4-Methylcycloheptan-1-ol** from unreacted starting material and byproducts.
- Stationary Phase: Silica gel.
- Mobile Phase: A gradient of ethyl acetate in hexanes.
- Procedure: The crude product is loaded onto a silica gel column and eluted with the solvent system. Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.

3. Structural Characterization

- Objective: To confirm the identity and purity of the synthesized **4-Methylcycloheptan-1-ol**.
- Methods:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^{13}C NMR spectra are acquired to confirm the molecular structure, including the presence of the hydroxyl group and the connectivity of the carbon skeleton.
- Infrared (IR) Spectroscopy: An IR spectrum is obtained to identify functional groups, primarily the characteristic broad O-H stretch of the alcohol group (approx. 3200-3600 cm^{-1}).
- Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming the molecular formula.



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Caption: Hypothetical workflow for synthesis and characterization.

Biological Activity and Signaling Pathways

There is no information available in the searched scientific literature regarding the biological activity of **4-Methylcycloheptan-1-ol** or its involvement in any signaling pathways. Its structural similarity to other simple cyclic alcohols suggests it is unlikely to have potent, specific biological activity, but this would require experimental validation. Drug development professionals might consider it as a scaffold or fragment for more complex molecules, but its intrinsic biological role is currently undefined.

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References

- 1. 4-Methylcycloheptan-1-ol | C₈H₁₆O | CID 14876805 - PubChem [pubchem.ncbi.nlm.nih.gov]
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